molecular formula C26H25ClN8O4 B11524494 4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

4-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(2,5-dimethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine

Cat. No.: B11524494
M. Wt: 549.0 g/mol
InChI Key: DEGWDNMZRNWKNY-MBTHVWNTSA-N
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Description

4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazine ring, a morpholine group, and a furan ring substituted with a chloronitrophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloronitrophenyl group: The chloronitrophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the triazine ring: The triazine ring can be synthesized through the cyclization of appropriate nitrile or amine precursors.

    Coupling reactions: The final compound can be obtained by coupling the furan ring with the triazine ring and introducing the morpholine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization, chromatography, and distillation may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or hydroxylamines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity, block receptor binding, or induce DNA damage, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE can be compared with other similar compounds, such as:

    Triazine derivatives: Compounds with a triazine ring structure, which may have similar chemical reactivity and biological activity.

    Morpholine-containing compounds: Compounds with a morpholine group, which may exhibit similar pharmacological properties.

    Furan derivatives: Compounds with a furan ring, which may have similar chemical reactivity and potential bioactivity.

The uniqueness of 4-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N-(2,5-DIMETHYLPHENYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE lies in its specific combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activity.

Properties

Molecular Formula

C26H25ClN8O4

Molecular Weight

549.0 g/mol

IUPAC Name

2-N-[(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-4-N-(2,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H25ClN8O4/c1-16-3-4-17(2)22(13-16)29-24-30-25(32-26(31-24)34-9-11-38-12-10-34)33-28-15-19-6-8-23(39-19)20-7-5-18(35(36)37)14-21(20)27/h3-8,13-15H,9-12H2,1-2H3,(H2,29,30,31,32,33)/b28-15-

InChI Key

DEGWDNMZRNWKNY-MBTHVWNTSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C\C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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